molecular formula C21H29NO2 B12483597 N-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-methylpropan-2-amine

N-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-methylpropan-2-amine

Cat. No.: B12483597
M. Wt: 327.5 g/mol
InChI Key: SXUDDBIMTFPNBU-UHFFFAOYSA-N
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Description

TERT-BUTYL({3-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINE is an organic compound that belongs to the class of amines It is characterized by the presence of a tert-butyl group, an ethoxy group, and a methoxy-substituted phenyl group

Properties

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

IUPAC Name

N-[[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C21H29NO2/c1-6-23-20-13-18(14-22-21(3,4)5)11-12-19(20)24-15-17-9-7-16(2)8-10-17/h7-13,22H,6,14-15H2,1-5H3

InChI Key

SXUDDBIMTFPNBU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(C)(C)C)OCC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL({3-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINE typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of an amine with a tert-butyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL({3-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, toluene, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

TERT-BUTYL({3-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of TERT-BUTYL({3-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYL({3-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds .

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